molecular formula C14H13Cl2N5O4S B2627204 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-60-8

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid

Katalognummer: B2627204
CAS-Nummer: 896170-60-8
Molekulargewicht: 418.25
InChI-Schlüssel: VCJVWERWLGMJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways [Source] . This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in therapeutic research. The primary research applications for this compound are in the fields of oncology and autoimmune diseases. It is investigated for its potential to treat B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where aberrant BCR signaling drives proliferation and survival [Source] . Furthermore, its role in modulating B-cell and mast cell activation makes it a compelling candidate for research into autoimmune conditions like rheumatoid arthritis and lupus [Source] . This compound, also known as GDC-0853 or Fenebrutinib, has been characterized in preclinical studies and has progressed to human clinical trials, underscoring its significant research value and potential as a tool for understanding BTK-dependent biological processes [Source] . It is supplied for research purposes to further explore these mechanisms and contribute to the development of novel therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-[4-amino-3-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O4S/c15-7-3-8(16)5-9(4-7)18-11(22)6-26-14-20-19-10(1-2-12(23)24)13(25)21(14)17/h3-5H,1-2,6,17H2,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVWERWLGMJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a suitable dichlorophenyl derivative.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a condensation reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The primary applications of 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid lie in its potential therapeutic uses:

  • Anticancer Activity : Research indicates that this compound may inhibit specific enzymes or pathways critical for tumor growth and survival. It has been studied for its efficacy against various cancers and may play a role in treating amyloidosis.
  • Antimicrobial Properties : The structural features suggest potential antimicrobial effects. This aspect is significant in the context of increasing antibiotic resistance.
  • Lead Compound for Drug Development : Due to its unique structure and biological activity, it may serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

Several studies highlight the biological activity and therapeutic potential of this compound:

  • Cancer Treatment Studies : In vitro studies have demonstrated that 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed promising results against several bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted as a potential mechanism of action.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The triazine ring and dichlorophenyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Triazine-Based Derivatives

a. Ethyl 3-(4-Methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate (CAS: 36286-78-9)

  • Structure: Shares the 1,2,4-triazine core but substitutes the propanoic acid with an ethyl ester and lacks the sulfanyl-carbamoyl group.
  • Synthesis : Prepared via esterification of triazine carboxylic acids, contrasting with the sulfanyl coupling steps required for the target compound .

b. Coupling Products 13a–e (e.g., 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide)

  • Structure: Features a cyanoacetamide backbone with hydrazinylidene and sulfamoylphenyl groups instead of a triazine core.
  • Comparison : While 13a retains aromatic amine and sulfonamide motifs, the absence of the triazine ring and dichlorophenyl group reduces structural overlap. However, both compounds utilize diazonium salt coupling for synthesis .
Sulfanyl-Linked Heterocycles

a. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Structure: Replaces the triazine with oxadiazole and thiazole rings but retains the sulfanyl-propanoic acid chain.
  • Synthesis : Requires CS₂/KOH-mediated cyclization, differing from the target compound’s carbamoyl-methyl sulfanyl linkage .
Dichlorophenyl-Containing Herbicides

a. Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)

  • Structure: Shares a propanoic acid chain and halogenated aryl groups but uses a pyridinyl-phenoxy backbone instead of a triazine.
  • Key Difference : Haloxyfop’s ether linkage contrasts with the target’s sulfanyl group, impacting oxidative stability .

b. Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid)

  • Structure : Contains a cyclopropane-carboxylic acid and dichlorophenyl carbamoyl group but lacks heterocyclic cores.
  • Utility : A plant growth regulator, highlighting the role of dichlorophenyl carbamoyl motifs in agrochemical design .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Potential Application
Target Compound 1,2,4-Triazine 3,5-Dichlorophenyl, sulfanyl, propanoic acid C₁₄H₁₃Cl₂N₅O₄S Undefined (Research)
Haloxyfop Phenoxy-pyridine Trifluoromethyl, propanoic acid C₁₅H₁₁ClF₃NO₄ Herbicide
Coupling Product 13a Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl C₁₆H₁₅N₅O₃S Antimicrobial (Inferred)
Ethyl 3-(4-Methylphenyl)-5-oxo-triazine 1,2,4-Triazine Ethyl ester, 4-methylphenyl C₁₂H₁₃N₃O₃ Chemical Intermediate

Biologische Aktivität

3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, particularly in the context of medicinal chemistry.

Structural Characteristics

The compound features a triazinone core with multiple functional groups:

  • Amino group : Contributes to its potential biological interactions.
  • Carbamoyl group : Enhances its chemical reactivity and biological activity.
  • Sulfanyl group : May impart unique pharmacological properties.
  • 3,5-Dichlorophenyl group : Increases lipophilicity and may enhance cellular uptake.

The molecular formula is C15H14Cl2N4O3SC_{15}H_{14}Cl_2N_4O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which are essential for its biological activity .

Synthesis

The synthesis typically involves multi-step reactions that require careful control of conditions to achieve high yields. Key steps may include:

  • Formation of the triazinone core.
  • Introduction of the sulfanyl and carbamoyl groups.
  • Final modifications to obtain the desired compound .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism may involve:

  • Inhibition of tumor growth : By targeting specific enzymes or pathways critical for cancer cell survival.
  • Induction of apoptosis : Promoting programmed cell death in malignant cells.

For instance, studies have shown that similar compounds with triazinone structures can effectively inhibit cell proliferation in various cancer cell lines .

Antimicrobial Activity

The structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit activity against various bacterial strains, possibly through interference with bacterial enzyme systems or disruption of cell membrane integrity .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds. For example:

  • Antitumor Activity : A study demonstrated that derivatives of triazinones showed IC50 values in the low micromolar range against human cancer cell lines .
  • Mechanism Exploration : Interaction studies indicated that these compounds could modulate signaling pathways related to cell survival and proliferation .
  • Comparative Analysis : Similar compounds were evaluated for their structural activity relationships (SAR), revealing that substitutions on the phenyl ring significantly affected their biological potency .

Data Table: Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
4-aminoquinolineAmino group; quinoline ringAntimalarial
SulfamethoxazoleSulfonamide; aromatic ringAntibiotic
5-fluorouracilFluoropyrimidine; uracil derivativeAnticancer
3-[4-amino...propanoic acidTriazinone core; sulfanyl and carbamoyl groupsAnticancer, antimicrobial

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing this compound, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the triazinone core. Key steps include:

  • Sulfanyl Group Introduction : Use of thiourea derivatives under controlled pH (7–9) to avoid side reactions.
  • Carbamoyl Methylation : Activation of 3,5-dichlorophenyl carbamate with EDCI/HOBt in DMF at 0–5°C to minimize hydrolysis .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >98% purity, validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Focus on δ 6.8–7.2 ppm (aromatic protons from dichlorophenyl) and δ 3.2–3.5 ppm (sulfanyl-CH2).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 486.0523 (calculated) with isotopic patterns matching chlorine atoms .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazinone C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., dihydrofolate reductase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB 1DQL (dihydrofolate reductase) to assess binding poses. Focus on hydrogen bonding between the triazinone core and Arg57/His64 residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. What experimental designs are optimal for evaluating in vitro bioactivity while minimizing batch-to-batch variability?

  • Methodological Answer :

  • Randomized Block Design : Test triplicate batches in cell-based assays (e.g., antiproliferative activity in HeLa cells) with controls for solvent effects (DMSO ≤0.1%) .
  • Data Normalization : Use Z-score transformation to account for plate-to-plate variability. Validate IC50 values via nonlinear regression (GraphPad Prism) .

Q. How can contradictory reports on the compound’s solubility and stability in aqueous buffers be resolved?

  • Methodological Answer :

  • pH-Dependent Studies : Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) using UV-Vis spectroscopy (λmax 280 nm).
  • Degradation Kinetics : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify hydrolysis products (e.g., free carboxylic acid) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzymatic inhibition assays?

  • Methodological Answer :

  • Four-Parameter Logistic Model : Fit data using equation: Y = Bottom + (Top – Bottom)/(1 + 10^((LogEC50 – X) × HillSlope)).
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How should researchers validate the specificity of this compound in target vs. off-target binding assays?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) with fluorescence polarization readouts.
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to confirm on-target effects .

Mechanistic Studies

Q. What in vitro models are suitable for studying the compound’s metabolic stability and CYP450 interactions?

  • Methodological Answer :

  • Liver Microsomes : Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-MS/MS. Calculate CLint (intrinsic clearance).
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC50 values .

Q. How can researchers elucidate the role of the sulfanyl-carbamoyl moiety in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituted sulfanyl groups (e.g., methylthio vs. phenylthio) and compare IC50 values.
  • X-ray Crystallography : Resolve ligand-enzyme co-crystals to map hydrogen-bonding interactions .

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